2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)acetamide
CAS No.:
Cat. No.: VC14789668
Molecular Formula: C22H21N3O5
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N3O5 |
|---|---|
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | 2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-prop-2-enylacetamide |
| Standard InChI | InChI=1S/C22H21N3O5/c1-4-11-23-17(26)12-24-20-14-9-10-16(29-2)19(30-3)18(14)22(28)25(20)15-8-6-5-7-13(15)21(24)27/h4-10,20H,1,11-12H2,2-3H3,(H,23,26) |
| Standard InChI Key | PYFGXPZXONCDPE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCC=C)OC |
Introduction
Synthesis Methods
The synthesis of isoindoloquinazoline derivatives generally involves multi-step organic reactions. While specific synthesis details for 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)acetamide are not available, similar compounds are synthesized through reactions involving the formation of the isoindoloquinazoline core followed by the introduction of the acetamide moiety.
Research Findings and Data
Given the lack of specific data on this compound, we can look at related compounds for insights into potential biological activities and synthesis strategies. For instance, compounds with similar structures have shown promise in medicinal chemistry due to their complex functional groups.
Table: Comparison of Isoindoloquinazoline Derivatives
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide | Isoindoloquinazoline core with acetamide moiety | Potential therapeutic applications |
| 2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide | Thiazole moiety | Potential dual-targeting capability |
| 2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide | Benzimidazole functionality | Enhanced selectivity and potency |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume